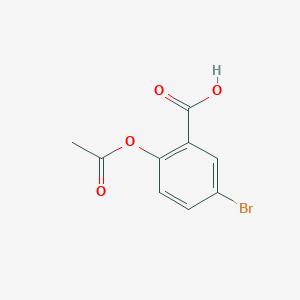

2-(Acetyloxy)-5-bromobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxy-5-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBEVQGJOSGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074541 | |

| Record name | 2-(Acetyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503-53-3 | |

| Record name | 5-Bromosalicylic acid acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromosalicylic acid acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoaspirin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-ACETYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZU1717ONV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Acetyloxy)-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-5-bromobenzoic acid, also known by synonyms such as 5-Bromoacetylsalicylic acid and Bromoaspirin, is a halogenated derivative of acetylsalicylic acid (aspirin).[1] Its chemical structure suggests potential applications in medicinal chemistry and drug development, leveraging the well-established pharmacological profile of salicylates. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its likely mechanism of action based on its structural similarity to aspirin. The CAS Registry Number for this compound is 1503-53-3 .[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₄ | [2][3] |

| Molecular Weight | 259.05 g/mol | [1] |

| IUPAC Name | 2-acetyloxy-5-bromobenzoic acid | [1] |

| Appearance | Solid | |

| LogP (Octanol/Water Partition Coefficient) | 2.073 | |

| Vapour Pressure | 4.46E-06 mmHg at 25°C | |

| Flash Point | 176.6°C | |

| InChI Key | VRJBEVQGJOSGOX-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

Note: This information is based on structurally similar compounds and should be used as a guideline. A full risk assessment should be conducted before handling.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of its precursor, 5-bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid).[6] This reaction is a standard esterification of a phenol.

Materials:

-

5-Bromosalicylic acid (C₇H₅BrO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine or a few drops of concentrated sulfuric acid (catalyst)

-

Ice-cold water

-

Ethanol (for recrystallization)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromosalicylic acid and a molar excess of acetic anhydride (typically 2-3 equivalents).

-

Catalysis: Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid to the mixture.

-

Heating: Heat the reaction mixture to 50-60°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable (typically 1-2 hours).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This will hydrolyze the excess acetic anhydride and precipitate the solid product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with several portions of cold water to remove any remaining acetic acid and catalyst until the filtrate is neutral.

-

Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Given its structural analogy to aspirin, this compound is presumed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] Aspirin's mechanism involves the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[9] This covalent modification blocks the enzyme from converting arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).[7]

-

COX-1 Inhibition: This is responsible for the anti-platelet effects, as it reduces the synthesis of thromboxane A2, a potent platelet aggregator. It is also linked to some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the stomach lining.[7][8]

-

COX-2 Inhibition: This isoform is typically induced during inflammation. Its inhibition is largely responsible for the anti-inflammatory, analgesic (pain relief), and antipyretic (fever reduction) effects.[8]

The inhibition of these pathways suggests that this compound could have potential as an anti-inflammatory, anti-platelet, and analgesic agent.[10] Furthermore, some benzoic acid derivatives have been investigated for their antimicrobial and anticancer activities.[10]

Caption: Proposed mechanism of action via inhibition of the COX pathway.

References

- 1. 5-Bromo-2-acetylsalicylic acid | C9H7BrO4 | CID 73922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound [webbook.nist.gov]

- 4. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid,2-(acetyloxy)-5-bromo- | CAS#:1503-53-3 | Chemsrc [chemsrc.com]

- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 8. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. benchchem.com [benchchem.com]

synthesis of 2-(Acetyloxy)-5-bromobenzoic acid from 5-bromosalicylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(acetyloxy)-5-bromobenzoic acid, a halogenated analog of acetylsalicylic acid (aspirin), from 5-bromosalicylic acid. This document outlines the chemical principles, experimental protocol, and key data associated with this transformation, tailored for professionals in chemical research and pharmaceutical development.

Introduction

This compound, also known as 5-bromoacetylsalicylic acid or 5-bromoaspirin, is a derivative of salicylic acid. The introduction of a bromine atom onto the aromatic ring can significantly alter the molecule's physicochemical and pharmacological properties. This guide details the straightforward and common laboratory-scale synthesis of this compound via the acetylation of 5-bromosalicylic acid. The reaction involves the esterification of the phenolic hydroxyl group of 5-bromosalicylic acid using acetic anhydride, typically in the presence of an acid catalyst.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed acetylation reaction. The phenolic hydroxyl group of 5-bromosalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The presence of a strong acid catalyst, such as sulfuric acid, protonates the acetic anhydride, increasing its electrophilicity and facilitating the reaction.[1]

The overall reaction is as follows:

5-Bromosalicylic Acid + Acetic Anhydride → this compound + Acetic Acid

The mechanism involves the nucleophilic attack of the hydroxyl group on the activated acetylating agent, followed by the elimination of a molecule of acetic acid.[1]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | 5-Bromosalicylic Acid | This compound |

| Synonyms | 2-Hydroxy-5-bromobenzoic acid | 5-Bromoacetylsalicylic acid, 5-Bromoaspirin, Sedasprin[2][3][4] |

| CAS Number | 89-55-4 | 1503-53-3[2][5][6] |

| Molecular Formula | C₇H₅BrO₃ | C₉H₇BrO₄[2][4][6][7] |

| Molecular Weight | 217.02 g/mol | 259.05 g/mol [2][6] |

| Appearance | White to slightly beige powder[8] | Solid[4] |

| Purity (Typical) | ≥98% | 95%[4][5] |

Experimental Protocol

This protocol is adapted from the general synthesis of acetylsalicylic acid.[9]

Materials:

-

5-Bromosalicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Deionized water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a clean, dry Erlenmeyer flask, combine 5-bromosalicylic acid and acetic anhydride. A typical molar ratio is 1:1.5 to 1:2 of the salicylic acid derivative to the anhydride.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring. The sulfuric acid acts as a catalyst for the esterification reaction.[1][9]

-

Reaction: Stir the mixture at room temperature. An exothermic reaction may occur, causing a spontaneous increase in temperature.[9] To ensure the reaction goes to completion, the mixture can be gently heated to 50-60°C for approximately 15-20 minutes.[9] The completion of the reaction can be monitored by the dissolution of the solid starting material.

-

Quenching and Precipitation: After the reaction period, cool the flask to room temperature. Slowly and cautiously add cold deionized water to the reaction mixture to quench any unreacted acetic anhydride and to precipitate the crude product.[9][10]

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9][10] Wash the solid with several portions of cold deionized water to remove any soluble impurities, such as acetic acid and residual sulfuric acid.

-

Purification (Recrystallization): For higher purity, the crude this compound can be recrystallized.[10] A suitable solvent system is a mixture of ethanol and water.[10] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water. Dry the final product in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis workflow.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and products in the synthesis.

References

- 1. byjus.com [byjus.com]

- 2. 5-Bromo-2-acetylsalicylic acid | C9H7BrO4 | CID 73922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Benzoic acid, 2-(acetyloxy)-5-bromo- | CymitQuimica [cymitquimica.com]

- 5. Benzoic acid,2-(acetyloxy)-5-bromo- | CAS#:1503-53-3 | Chemsrc [chemsrc.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound [webbook.nist.gov]

- 8. 5-Bromosalicylic acid CAS#: 89-55-4 [m.chemicalbook.com]

- 9. fchpt.stuba.sk [fchpt.stuba.sk]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Acetyloxy)-5-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Acetyloxy)-5-bromobenzoic acid (also known as 5-bromoaspirin). The information is compiled from various chemical databases and scientific literature to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound is a derivative of salicylic acid and a structural analog of acetylsalicylic acid (aspirin).

Molecular Structure:

Caption: 2D structure of this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that some of these values are calculated estimates from computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₄ | [1][2] |

| Molecular Weight | 259.05 g/mol | [1][2] |

| Melting Point | 60 °C | [3] |

| Boiling Point | 368.4 °C at 760 mmHg | [3] |

| Density | 1.662 g/cm³ | [3] |

| Flash Point | 176.6 °C | [3] |

| Water Solubility | log10WS: -3.01 (calculated) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.073 (calculated) | [4] |

| Vapor Pressure | 4.46E-06 mmHg at 25°C (calculated) | [3] |

| Refractive Index | 1.585 (calculated) | [3] |

| pKa | Estimated ~2.6 (based on 5-bromosalicylic acid) | [5] |

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity typical of an aromatic carboxylic acid and an ester. The presence of the bromine atom on the aromatic ring also influences its chemical behavior.

-

Hydrolysis: The acetyl ester group is susceptible to hydrolysis, particularly under basic conditions, to yield 5-bromosalicylic acid and acetic acid.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and conversion to the corresponding acid chloride.

-

Aromatic Substitution: The bromine atom and the acetyl and carboxyl groups will direct further electrophilic aromatic substitution reactions.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the acetylation of 5-bromosalicylic acid using acetic anhydride, often with a catalytic amount of a strong acid.

Reaction: 5-Bromosalicylic acid + Acetic Anhydride → this compound + Acetic Acid

Materials:

-

5-Bromosalicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a fume hood, add 5-bromosalicylic acid to a dry flask.

-

Carefully add an excess of acetic anhydride to the flask.

-

Add a few drops of concentrated sulfuric acid or phosphoric acid as a catalyst.

-

Gently heat the mixture in a water bath for approximately 10-15 minutes, with occasional swirling, until all the solid has dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and cautiously pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Stir the mixture until the precipitation is complete.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent, such as ethanol-water.

-

Dry the purified crystals.

Caption: A workflow diagram for the synthesis and purification of this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the methyl carbon of the acetyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid and the ester, the C-O stretching of the ester and carboxylic acid, and the aromatic C-H and C=C bonds. The O-H stretching of the carboxylic acid will appear as a broad band.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Spectroscopic Data (Predicted)

¹H NMR (predicted):

-

A singlet for the methyl protons of the acetyl group (~2.3 ppm).

-

Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

A broad singlet for the carboxylic acid proton (>10 ppm).

¹³C NMR (predicted):

-

A signal for the methyl carbon of the acetyl group (~20-25 ppm).

-

Aromatic carbon signals between 110-155 ppm.

-

Carbonyl carbon signals for the ester and carboxylic acid groups (~165-175 ppm).

IR Spectroscopy (predicted, cm⁻¹):

-

~3300-2500 (broad): O-H stretch of the carboxylic acid.

-

~1760: C=O stretch of the ester.

-

~1700: C=O stretch of the carboxylic acid.

-

~1600, ~1475: C=C stretching of the aromatic ring.

-

~1200-1300: C-O stretching.

Mass Spectrometry (predicted):

-

Molecular ion peak (M⁺) at m/z 258/260, showing the characteristic isotopic pattern for a compound containing one bromine atom.

-

Key fragment ions corresponding to the loss of the acetyl group, the carboxylic acid group, and bromine.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information. As a halogenated organic acid, it may be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Logical Relationships in Characterization

The confirmation of the structure of this compound relies on the convergence of data from multiple analytical techniques.

Caption: A diagram illustrating the logical relationship between different analytical techniques for the structural confirmation of the compound.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound [webbook.nist.gov]

- 3. Benzoic acid,2-(acetyloxy)-5-bromo- | CAS#:1503-53-3 | Chemsrc [chemsrc.com]

- 4. This compound (CAS 1503-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5-Bromosalicylic acid CAS#: 89-55-4 [m.chemicalbook.com]

Structural Elucidation and Spectral Data of 2-(Acetyloxy)-5-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectral data for 2-(Acetyloxy)-5-bromobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectral data based on established principles of spectroscopy and analysis of structurally related compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided to aid researchers in their own investigations.

Chemical Structure and Properties

This compound, also known as 5-bromoaspirin, is a derivative of salicylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, an acetoxy group at position 2, and a bromine atom at position 5.

Chemical Formula: C₉H₇BrO₄[1][2]

Molecular Weight: 259.05 g/mol [1][2]

Synonyms: 5-Bromo-2-acetylsalicylic acid, 5-Bromoaspirin

The structure of the molecule is visualized in the diagram below.

Spectral Data (Predicted)

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of functional groups and the known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | -COOH |

| ~8.2 | Doublet | 1H | Ar-H (H6) |

| ~7.7 | Doublet of Doublets | 1H | Ar-H (H4) |

| ~7.2 | Doublet | 1H | Ar-H (H3) |

| ~2.3 | Singlet | 3H | -COCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | -C OOH |

| ~168 | -OC =O |

| ~150 | Ar-C (C2) |

| ~138 | Ar-C (C4) |

| ~134 | Ar-C (C6) |

| ~127 | Ar-C (C1) |

| ~125 | Ar-C (C3) |

| ~118 | Ar-C (C5) |

| ~21 | -C H₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1760 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic) |

| ~1200 | Strong | C-O stretch (Ester and Carboxylic acid) |

| ~830 | Strong | C-H bend (Aromatic, para-substitution) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 258/260 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 216/218 | [M - C₂H₂O]⁺, Loss of ketene from the ester |

| 199/201 | [M - C₂H₂O - OH]⁺, Subsequent loss of hydroxyl radical |

| 139 | [M - Br - C₂H₃O₂]⁺, Loss of bromine and acetyl group |

| 43 | [CH₃CO]⁺, Acetyl cation |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural relationships within the molecule.

References

The Biological Activities of 2-(Acetyloxy)-5-bromobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the comprehensive mechanism of action of 2-(Acetyloxy)-5-bromobenzoic acid (5-bromoaspirin) is limited. The following guide is constructed based on the well-established biological activities of its parent compound, acetylsalicylic acid (aspirin). The bromine substitution at the 5-position of the salicylic acid ring may influence its pharmacokinetic and pharmacodynamic properties, a factor that warrants direct experimental investigation.

Introduction

This compound, also known as 5-bromoaspirin, is a halogenated derivative of acetylsalicylic acid.[1][2][3] Structurally, it is characterized by an acetate group at the 2-position and a bromine atom at the 5-position of the benzoic acid ring.[1][2][3] As a derivative of aspirin, a cornerstone of anti-inflammatory, analgesic, antipyretic, and antiplatelet therapy, 5-bromoaspirin is presumed to share fundamental mechanisms of action.[4] This guide delineates the inferred biological activities of this compound, drawing from the extensive research on aspirin. The primary focus will be on its core mechanism of cyclooxygenase (COX) inhibition, its role in protein acetylation, and its modulatory effects on key signaling pathways implicated in inflammation and cellular homeostasis.

Core Mechanism of Action: Cyclooxygenase Inhibition and Protein Acetylation

The principal mechanism of action of aspirin, and by extension this compound, is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition is achieved through the acetylation of a serine residue within the active site of the enzyme.

2.1 Irreversible Acetylation of COX Enzymes

This compound is believed to act as an acetylating agent. The acetyl group is transferred to a serine residue (Ser-530 in COX-1 and Ser-516 in COX-2), leading to the irreversible inactivation of the enzyme. This covalent modification sterically hinders the binding of the natural substrate, arachidonic acid, to the active site, thereby blocking the production of prostaglandins and thromboxanes.[5] The inhibition of COX-1 in platelets is responsible for the antiplatelet effects, while the inhibition of COX-2 at sites of inflammation contributes to the anti-inflammatory, analgesic, and antipyretic properties.

2.2 Broader Implications of Protein Acetylation

Beyond the COX enzymes, aspirin has been shown to acetylate a multitude of other cellular proteins. This non-specific acetylation can modulate protein function and influence various cellular processes. While specific studies on 5-bromoaspirin are lacking, it is plausible that it also partakes in these reactions. Key proteins and pathways affected by aspirin-mediated acetylation include:

-

p53: Acetylation of the tumor suppressor protein p53 can enhance its stability and transcriptional activity, leading to the induction of cell cycle arrest and apoptosis.[6][7]

-

NF-κB Signaling: Aspirin can influence the NF-κB pathway, a central regulator of inflammation, by acetylating components of the signaling cascade.[8]

Modulation of Key Signaling Pathways

The biological effects of this compound are likely to extend to the modulation of critical intracellular signaling pathways, primarily through the consequences of COX inhibition and protein acetylation.

3.1 Wnt/β-catenin Signaling Pathway

Aspirin has been demonstrated to negatively regulate the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[9] The proposed mechanisms include the inhibition of COX-2, which reduces the production of prostaglandin E2 (PGE2), a known activator of Wnt signaling. Additionally, aspirin may directly affect the stability of β-catenin, the central effector of the pathway.

3.2 NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of the inflammatory response. Aspirin has been shown to inhibit NF-κB activation through multiple mechanisms, including the inhibition of IκB kinase (IKK), which is essential for the release and nuclear translocation of the active NF-κB dimer.[8][10]

3.3 p53 Signaling Pathway

Aspirin can activate the p53 signaling pathway, a crucial tumor suppression network.[6] This activation is thought to occur through the acetylation of p53, which stabilizes the protein and enhances its ability to transactivate target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[7][11]

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of its quantitative biological data cannot be compiled. The table below presents representative data for aspirin to provide a contextual reference.

| Parameter | Target | Value | Species | Assay Method |

| IC50 | COX-1 | ~5 µM | Ovine | Radiochemical Assay |

| IC50 | COX-2 | ~200 µM | Ovine | Radiochemical Assay |

Note: IC50 values for aspirin can vary significantly depending on the assay conditions and enzyme source.

Experimental Protocols

5.1 In Vitro COX Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Pre-incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time to allow for binding and acetylation.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit or by LC-MS/MS.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

5.2 Western Blot Analysis for Protein Acetylation

This protocol outlines the general procedure for detecting the acetylation of a target protein (e.g., p53) in cultured cells following treatment with the test compound.

Methodology:

-

Cell Culture and Treatment: A relevant cell line is cultured and treated with various concentrations of this compound for a specified duration.

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53). A primary antibody against the total form of the protein is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the acetylated and total protein is quantified, and the relative level of acetylation is determined.

Conclusion

While direct experimental evidence remains to be established, the structural analogy of this compound to aspirin strongly suggests a shared mechanism of action centered on the irreversible acetylation of COX enzymes and other cellular proteins. This activity is inferred to translate into the modulation of key signaling pathways such as Wnt/β-catenin, NF-κB, and p53, which are fundamental to inflammation, cell proliferation, and apoptosis. The introduction of a bromine atom may alter the compound's potency, selectivity, and pharmacokinetic profile. Therefore, this guide serves as a foundational framework, underscoring the critical need for dedicated research to elucidate the specific biological and pharmacological properties of this compound. Such studies will be invaluable for its potential development as a therapeutic agent.

References

- 1. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 2-(acetyloxy)-5-bromo- | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 6. Aspirin acetylates wild type and mutant p53 in colon cancer cells: identification of aspirin acetylated sites on recombinant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: Aspirin and Wnt Signaling—A Molecularly Targeted Approach to Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acetylation Is Indispensable for p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Brominated Benzoic Acids: A Technical Review of their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the discovery and historical development of brominated benzoic acids. It details the key scientific milestones, from the initial isolation of benzoic acid to the advent of synthetic methodologies that enabled the targeted synthesis of its brominated derivatives. This document summarizes crucial quantitative data, outlines detailed experimental protocols for seminal syntheses, and employs visualizations to illustrate the logical progression of chemical thought and experimental design that underpin the history of these important chemical entities.

Foundational Discoveries: The Precursors to Brominated Benzoic Acids

The story of brominated benzoic acids is intrinsically linked to the discovery and characterization of its parent molecule, benzoic acid, and the element bromine.

-

Benzoic Acid: From Natural Resin to Synthetic Precursor Benzoic acid was first described in the 16th century through the dry distillation of gum benzoin, a resin from Styrax trees[1][2][3]. For a considerable period, this remained its primary source[4]. The true composition of benzoic acid was determined in 1832 by Justus von Liebig and Friedrich Wöhler[4]. The first industrial synthesis of benzoic acid was developed around 1860 from compounds derived from coal tar[5]. Later, a process involving the reaction of benzotrichloride with calcium hydroxide in the presence of iron salts was established, though this method often resulted in chlorinated impurities[1][4]. Today, the commercial production of benzoic acid is predominantly achieved through the partial oxidation of toluene[1].

-

The Emergence of Bromine Chemistry The element bromine was discovered in 1826 by Antoine-Jérôme Balard. This discovery paved the way for the development of organobromine chemistry, which would become essential for the synthesis of brominated aromatic compounds.

The Dawn of Synthetic Aromatic Chemistry: Enabling the Synthesis of Brominated Benzoic Acids

The ability to controllably introduce a bromine atom onto the benzoic acid ring was a direct consequence of major advancements in the understanding of aromatic chemistry in the 19th century.

Electrophilic Aromatic Substitution: The Gateway to Halogenation

A pivotal development was the conceptualization and experimental validation of electrophilic aromatic substitution (EAS) reactions. While the nitration of benzene was demonstrated in 1872, the broader principles of EAS, including halogenation, were established throughout the latter half of the 19th century. The carboxyl group of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position[6]. This regioselectivity is a key principle governing the direct bromination of benzoic acid.

The Griess Diazotization and Sandmeyer Reaction: A Versatile Route to Aryl Bromides

A major breakthrough in the synthesis of substituted aromatic compounds came from the work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization of aryl amines, a reaction that converts a primary aromatic amine into a diazonium salt[7][8]. This discovery was monumental as diazonium salts proved to be highly versatile intermediates.

Building upon Griess's work, Traugott Sandmeyer in 1884 discovered that these diazonium salts could be reacted with copper(I) halides to replace the diazonium group with a halogen. This reaction, now known as the Sandmeyer reaction, provided a reliable method for introducing bromine onto an aromatic ring at a specific position, dictated by the initial position of the amino group. This was particularly significant for the synthesis of ortho and para isomers of brominated benzoic acids, which are not readily accessible through direct bromination of benzoic acid.

Synthesis of Bromobenzoic Acid Isomers: Historical Methods and Data

The development of the aforementioned synthetic principles led to the preparation and characterization of the three isomers of monobrominated benzoic acid.

2-Bromobenzoic Acid (ortho-Bromobenzoic Acid)

The synthesis of 2-bromobenzoic acid historically relied on the Sandmeyer reaction, starting from 2-aminobenzoic acid (anthranilic acid)[9].

Table 1: Physicochemical and Synthesis Data for 2-Bromobenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO₂ | [10] |

| Molecular Weight | 201.02 g/mol | [10] |

| Melting Point | 147-150 °C | [9] |

| pKa | 2.85 | |

| Typical Synthesis | Sandmeyer reaction of anthranilic acid | [9] |

| Typical Yield | 82% | [9] |

Experimental Protocol: Synthesis of 2-Bromobenzoic Acid via Sandmeyer Reaction [9]

-

Preparation of Copper(I) Bromide Solution: A solution is prepared by boiling 35 g of crystallized copper sulfate, 100 g of sodium bromide, and 30 g of copper turnings in 300 ml of water with 33 g of concentrated sulfuric acid under a reflux condenser until the solution is nearly colorless.

-

Diazotization of Anthranilic Acid: 40 g of anthranilic acid is added to the cooled copper(I) bromide solution. The mixture is then cooled to 0°C with ice-water. A concentrated aqueous solution of 21 g of sodium nitrite is added slowly, ensuring the temperature does not exceed 5°C.

-

Sandmeyer Reaction: After the addition of sodium nitrite is complete, the reaction mixture is allowed to stand overnight at room temperature.

-

Isolation and Purification: The precipitated 2-bromobenzoic acid is collected by filtration, washed with cold water, and recrystallized from water to yield long, colorless needles.

Diagram 1: Synthetic Pathway to 2-Bromobenzoic Acid

3-Bromobenzoic Acid (meta-Bromobenzoic Acid)

3-Bromobenzoic acid is primarily synthesized through the direct electrophilic bromination of benzoic acid, taking advantage of the meta-directing effect of the carboxylic acid group[6]. Another common historical method is the oxidation of 3-bromotoluene[11].

Table 2: Physicochemical and Synthesis Data for 3-Bromobenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO₂ | [12] |

| Molecular Weight | 201.02 g/mol | [12] |

| Melting Point | 155-158 °C | [11] |

| pKa | 3.86 | |

| Typical Synthesis | Direct bromination of benzoic acid or oxidation of 3-bromotoluene | [11] |

| Typical Yield | Varies with method |

Experimental Protocol: Oxidation of 3-Bromotoluene with Potassium Permanganate [11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromotoluene, water, and a base such as sodium hydroxide.

-

Addition of Oxidant: Slowly add potassium permanganate in portions to the stirred mixture. The reaction is exothermic and should be controlled.

-

Reflux: After the addition is complete, heat the mixture to reflux for approximately 4 hours. The disappearance of the purple permanganate color indicates reaction progression.

-

Workup: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidification and Precipitation: Cool the filtrate in an ice bath and acidify with a strong acid (e.g., HCl) to a pH of approximately 2. The 3-bromobenzoic acid will precipitate as a white solid.

-

Isolation and Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Diagram 2: Synthetic Pathways to 3-Bromobenzoic Acid

4-Bromobenzoic Acid (para-Bromobenzoic Acid)

Similar to the ortho isomer, the synthesis of 4-bromobenzoic acid often proceeds via a Sandmeyer reaction starting from 4-aminobenzoic acid. Another significant route is the oxidation of 4-bromotoluene[13].

Table 3: Physicochemical and Synthesis Data for 4-Bromobenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO₂ | [14] |

| Molecular Weight | 201.02 g/mol | [14] |

| Melting Point | 252-254 °C | [15][16] |

| pKa | 3.97 | |

| Typical Synthesis | Oxidation of 4-bromotoluene or Sandmeyer reaction of 4-aminobenzoic acid | [13][15] |

| Typical Yield | Up to 98% (Oxidation method) | [15] |

Experimental Protocol: Oxidation of 4-Bromotoluene [15]

-

Reaction Conditions: 4-bromotoluene is used as the starting material with glacial acetic acid as the solvent and oxygen as the oxidant. The reaction is catalyzed by a mixture of cobalt acetate and manganese acetate.

-

Procedure: The reaction is carried out under liquid-phase oxidation conditions at a controlled temperature of 75-85°C. The reaction is monitored until the starting material is consumed.

-

Isolation: Upon completion, the reaction mixture is cooled, and the crude 4-bromobenzoic acid is isolated by filtration.

-

Purification: The crude product is further purified, for instance by recrystallization, to yield the final product.

Diagram 3: Logical Flow for the Synthesis of 4-Bromobenzoic Acid from Benzene

Early Applications and Significance

While detailed records of early industrial applications are sparse, the primary utility of brominated benzoic acids in the 19th and early 20th centuries was as intermediates in the synthesis of other organic compounds, particularly dyes and later, pharmaceuticals[17][18]. The introduction of a bromine atom provided a reactive handle for further chemical transformations. For instance, they were used in the synthesis of more complex molecules where the bromine could be displaced or used to direct further substitutions. The antifungal properties of benzoic acid itself, discovered in 1875, likely spurred interest in its halogenated derivatives for similar applications[1][4]. In the pharmaceutical industry, benzoic acid and its derivatives have been used as preservatives and in the synthesis of drugs like local anesthetics and antifungal agents[18].

Conclusion

The history of brominated benzoic acids is a testament to the rapid development of organic chemistry in the 19th century. From the initial characterization of benzoic acid and the discovery of bromine, the elucidation of fundamental reaction mechanisms such as electrophilic aromatic substitution and diazotization reactions provided chemists with the tools to synthesize these compounds with increasing control and efficiency. The ability to produce the ortho, meta, and para isomers of bromobenzoic acid opened up new avenues for the synthesis of a wide range of organic molecules, contributing to the growth of the chemical and pharmaceutical industries. This historical foundation continues to be relevant for modern chemists engaged in the design and synthesis of novel functional molecules.

References

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. redox.com [redox.com]

- 3. Benzoic acid (C₆H₆COOH) [ir.ua.edu]

- 4. newworldencyclopedia.org [newworldencyclopedia.org]

- 5. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]

- 6. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Griess Diazo Reaction (Chapter 55) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. prepchem.com [prepchem.com]

- 9. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Bromotoluene - Wikipedia [en.wikipedia.org]

- 13. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 15. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. One moment, please... [bisleyinternational.com]

- 18. The uses of benzoic acid in the pharmaceutical industry [aozunchem.com]

An In-depth Technical Guide to the Synthesis of 2-(Acetyloxy)-5-bromobenzoic acid: Starting Materials and Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(acetyloxy)-5-bromobenzoic acid, a key intermediate in various pharmaceutical and chemical applications. This document details the necessary starting materials, precursors, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

This compound, also known as 5-bromoacetylsalicylic acid, is a derivative of salicylic acid. Its synthesis is a critical process for the development of various therapeutic agents and fine chemicals. The most common and efficient synthetic strategy involves a two-step process: the bromination of a suitable aromatic precursor to yield 5-bromosalicylic acid, followed by the acetylation of the hydroxyl group. This guide will explore the two primary pathways for the synthesis of the key intermediate, 5-bromosalicylic acid, starting from either salicylic acid or 2-aminobenzoic acid, and the subsequent acetylation to the final product.

Synthetic Pathways Overview

The synthesis of this compound predominantly follows the general scheme outlined below. The key intermediate is 5-bromosalicylic acid, which is then acetylated.

Synthesis of the Key Intermediate: 5-Bromosalicylic Acid

The primary precursor for the final product is 5-bromosalicylic acid. This section details the two main synthetic routes to obtain this intermediate.

Route 1: Bromination of Salicylic Acid

The direct bromination of salicylic acid is a widely used method. Various brominating agents and solvent systems can be employed to achieve the desired product.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Salicylic Acid | Bromine | Acetic Acid | 25-30 | Not Specified | Good | [1] |

| Salicylic Acid | Bromine | Dibromoethane | 80 | 3.5 hours | High | [2] |

| Salicylic Acid | Tetrabutylammonium tribromide | Dichloromethane | 23 | 0.5 hours | 95 | [3] |

| Salicylic Acid | N-Bromosuccinimide (NBS) | Acetic Acid | 80 | 12 hours | 93.1 | [4] |

-

Reaction Setup: In a three-necked flask, add 138.0 g (1.0 mol) of salicylic acid and 1.5 L of acetic acid.

-

Heating: Heat the mixture to 80°C.

-

Addition of Brominating Agent: Add 300.0 g (1.05 mol) of N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 80°C.

-

Reaction: Stir the reaction mixture at 80°C for 12 hours. Monitor the reaction progress by HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1N hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 1 L).

-

Washing: Wash the combined organic layers successively with water and saturated brine.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Add an ethanol/tetrahydrofuran mixed solvent (1:5 volume ratio) to the residue and heat to 70°C with stirring until a clear solution is obtained.

-

Crystallization: Slowly cool the solution to room temperature to allow for crystallization.

-

Isolation: Filter the white solid, dry it to obtain 202.0 g (93.1% yield) of 5-bromosalicylic acid with a purity of 99.3% (HPLC).

Route 2: Synthesis from 2-Aminobenzoic Acid

An alternative route to 5-bromosalicylic acid involves the bromination of 2-aminobenzoic acid (anthranilic acid), followed by diazotization and hydrolysis.

| Starting Material | Key Reagents | Intermediate | Final Product Yield (%) | Reference |

| 2-Aminobenzoic Acid | Bromine, Acetic Acid, Sodium Nitrite, Sulfuric Acid | 2-Amino-5-bromobenzoic acid | Not explicitly stated for 5-bromosalicylic acid, but the synthesis of the intermediate is detailed. | [5] |

-

Preparation of Bromine Solution: Prepare a solution of 7.2 g (2 mL, 40 mmol) of bromine in 47 mL of glacial acetic acid.

-

Reaction Setup: In a separate flask, dissolve 6.4 g (40 mmol) of sodium 2-aminobenzoate in 32 mL of glacial acetic acid at 15°C.

-

Bromination: Add the bromine solution dropwise to the sodium 2-aminobenzoate solution at 15°C and stir the mixture for 1 hour at the same temperature.

-

Isolation of Intermediate: Filter the product, wash with benzene, and dry in the dark to obtain a mixture of brominated benzoic acids.

-

Purification of Intermediate: To 0.5 g of the mixture, add 10 mL of boiling water followed by 1.3 mL of concentrated hydrochloric acid. Filter the hot solution under vacuum. The insoluble material is 2-amino-3,5-dibromobenzoic acid. 2-Amino-5-bromobenzoic acid precipitates from the filtrate upon cooling.

Note: The subsequent diazotization and hydrolysis steps to convert 2-amino-5-bromobenzoic acid to 5-bromosalicylic acid are standard procedures in organic synthesis.

Final Step: Acetylation of 5-Bromosalicylic Acid

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 5-bromosalicylic acid to yield this compound.

| Starting Material | Acetylating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Salicylic Acid | Acetic Anhydride | Phosphoric Acid (85%) | 70-80 | 10-15 minutes | High |[6] | | Thymol | Acetic Anhydride | VOSO₄ | Room Temperature | 24 hours | 87 |[7] |

This protocol is adapted from the general procedure for the synthesis of aspirin.[6]

-

Reaction Setup: In a 125 mL Erlenmeyer flask, place 2.17 g (0.01 mol) of 5-bromosalicylic acid.

-

Addition of Reagents: In a fume hood, add 5 mL of acetic anhydride and 5-10 drops of concentrated (85%) phosphoric acid to the flask.

-

Heating: Gently swirl the flask to mix the reagents. Heat the flask in a water bath maintained at 70-80°C for 15 minutes. Swirl occasionally until all the 5-bromosalicylic acid has dissolved.

-

Hydrolysis of Excess Anhydride: Cautiously add 2 mL of deionized water to the warm solution to hydrolyze any unreacted acetic anhydride.

-

Crystallization: Add 20 mL of cold deionized water to the flask and cool the mixture in an ice bath for 15-20 minutes to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water.

-

Drying: Allow the crystals to air dry on the filter paper and then transfer them to a watch glass to dry completely. The expected product is this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient preparation of the key intermediate, 5-bromosalicylic acid. This guide has detailed the primary synthetic routes starting from salicylic acid and 2-aminobenzoic acid, providing comparative data and step-by-step experimental protocols. For researchers and professionals in drug development, the choice of starting material and specific reaction conditions will depend on factors such as cost, availability of reagents, and desired purity of the final product. The provided information serves as a comprehensive resource for the laboratory-scale synthesis of this important chemical compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents [patents.google.com]

- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents [patents.google.com]

- 6. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

An In-depth Technical Guide on the Solubility and Stability of 2-(Acetyloxy)-5-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Acetyloxy)-5-bromobenzoic acid, a brominated analog of acetylsalicylic acid (aspirin). Understanding these fundamental physicochemical properties is crucial for its handling, formulation, and application in research and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, aspirin, and established principles of chemical solubility and stability to provide reliable estimations.

Physicochemical Properties

This compound, also known as 5-bromoaspirin, possesses the following key physicochemical properties:

| Property | Value |

| Chemical Formula | C₉H₇BrO₄[1] |

| Molecular Weight | 259.06 g/mol [1] |

| Appearance | White to off-white crystalline powder. |

| Calculated logP | 2.073 |

| Calculated Water Solubility (logS) | -3.01 (mol/L)[2] |

The calculated logP value suggests that this compound is moderately lipophilic. The calculated water solubility indicates that it is sparingly soluble in water.

Solubility Profile

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Classification | Estimated Solubility Range (mg/mL) | Rationale/Comments |

| Water | Sparingly Soluble | < 1 | Consistent with calculated logS and the known low water solubility of aspirin. |

| Ethanol | Soluble | 50 - 100 | Aspirin is soluble in ethanol. The addition of a bromine atom is unlikely to drastically decrease solubility in polar protic solvents. |

| Methanol | Soluble | 50 - 100 | Similar to ethanol, good solubility is expected due to the polarity of the solvent. |

| Acetone | Soluble | > 100 | Described as soluble in acetone. Acetone is a polar aprotic solvent capable of dissolving many organic compounds. |

| Dichloromethane | Moderately Soluble | 10 - 50 | As a moderately polar solvent, it is expected to dissolve the compound to a reasonable extent. |

| Ethyl Acetate | Moderately Soluble | 10 - 50 | Expected to be a reasonably good solvent due to its polarity and ester functional group. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 200 | DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Dimethylformamide (DMF) | Very Soluble | > 200 | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. |

Disclaimer: The quantitative data in this table are estimations based on the properties of aspirin and general solubility trends. Experimental verification is recommended for precise applications.

Stability Profile

The stability of this compound is a critical consideration, particularly due to the presence of an ester linkage, which is susceptible to hydrolysis.

Hydrolytic Stability

Similar to aspirin, this compound is expected to undergo hydrolysis to yield 5-bromosalicylic acid and acetic acid. This degradation is catalyzed by both acid and base and is also influenced by temperature.

Table 2: Factors Influencing Hydrolytic Stability

| Factor | Effect on Stability | Mechanism |

| pH | Unstable in acidic (pH < 2) and alkaline (pH > 8) conditions. Most stable in a weakly acidic environment (pH 2-4). | Acid- and base-catalyzed hydrolysis of the ester bond. The rate of hydrolysis is significantly faster in alkaline solutions.[3][4] |

| Temperature | Stability decreases with increasing temperature. | The rate of hydrolysis increases with temperature, following the Arrhenius equation. |

| Moisture | Unstable in the presence of moisture. | Water acts as a reactant in the hydrolysis reaction. Solid-state stability is compromised in humid environments. |

The primary degradation pathway via hydrolysis is illustrated below:

Primary hydrolysis pathway of this compound.

Thermal Stability

Based on studies of aspirin, the thermal decomposition of this compound is expected to occur at elevated temperatures, likely initiating near its melting point. The decomposition process is complex and can lead to the formation of various degradation products. Anhydrous thermal decomposition of aspirin has been shown to proceed in two steps, starting with the formation of oligomers.[5] In the presence of moisture, hydrolysis to salicylic acid and acetic acid is the primary thermal degradation pathway.[6]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand at the same temperature for several hours to allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Workflow for a forced degradation stability study.

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in appropriate solvents.

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions as outlined in the diagram above. Control samples should be stored under ambient and refrigerated conditions.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

-

Data Analysis: Plot the concentration of the parent compound against time to determine the degradation kinetics. Identify and characterize major degradation products using techniques such as LC-MS.

Conclusion

This compound is a moderately lipophilic compound with limited aqueous solubility. It is expected to be soluble in polar organic solvents such as ethanol, acetone, DMSO, and DMF. The presence of the acetyl ester group makes the molecule susceptible to hydrolysis, particularly in aqueous solutions at acidic or alkaline pH and at elevated temperatures. For optimal stability, the compound should be stored in a dry environment and solutions should be prepared fresh, preferably in a weakly acidic medium if aqueous systems are required. The provided experimental protocols offer a framework for obtaining precise solubility and stability data essential for its application in research and development.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound (CAS 1503-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 5-(Bromoacetyl)salicylamide | C9H8BrNO3 | CID 198556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Theoretical and Computational Analysis of 2-(Acetyloxy)-5-bromobenzoic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Acetyloxy)-5-bromobenzoic acid, a halogenated derivative of acetylsalicylic acid (aspirin), presents a molecule of significant interest for its potential altered pharmacological properties. While direct, extensive computational studies on this specific compound are not widely available in current literature, this technical guide outlines a comprehensive theoretical and computational framework for its analysis. By drawing parallels with established computational methodologies for aspirin and other substituted benzoic acids, we provide a robust protocol for investigating its structural, electronic, and spectroscopic properties. This document serves as a methodological blueprint for researchers seeking to explore the molecular characteristics of this compound and its potential as a therapeutic agent.

Introduction

Acetylsalicylic acid is a cornerstone of modern medicine, and its derivatives are continually explored to enhance efficacy, modulate activity, and reduce side effects. The introduction of a bromine atom at the C5 position of the benzene ring in this compound is expected to influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could affect its pharmacokinetic and pharmacodynamic profile. Computational chemistry offers a powerful, non-experimental approach to predict and understand these molecular-level changes.

This whitepaper details the application of Density Functional Theory (DFT) and other computational techniques to elucidate the properties of this compound. The methodologies described herein are based on well-established computational studies of aspirin and related benzoic acid derivatives.[1][2][3]

Molecular Structure and Optimization

A foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements to find the one with the minimum energy.

Computational Protocol for Geometry Optimization

-

Software: Gaussian 09W or a similar quantum chemistry software package is typically employed for these calculations.[4]

-

Method: Density Functional Theory (DFT) is a popular and accurate method for studying organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance of accuracy and computational cost.[5][6]

-

Basis Set: A 6-311++G(d,p) basis set is recommended for achieving reliable results for molecules of this type, as it includes polarization and diffuse functions that are important for accurately describing electron distribution, especially in molecules with heteroatoms.[4]

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | 1.905 |

| C=O (carboxyl) | 1.210 |

| C-O (carboxyl) | 1.355 |

| O-H (carboxyl) | 0.970 |

| C=O (acetyl) | 1.205 |

| C-O (ester) | 1.365 |

| O-C (acetyl) | 1.420 |

| Bond Angles (˚) | |

| O=C-O (carboxyl) | 123.0 |

| C-O-H (carboxyl) | 106.5 |

| O=C-O (ester) | 122.5 |

| C-O-C (ester) | 118.0 |

| C-C-Br | 119.5 |

Note: These are representative values and would be precisely calculated in a dedicated computational study.

Electronic Properties Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which provides insights into how the molecule will interact with other molecules, such as biological receptors.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (Gas Phase) |

| HOMO Energy | -7.0 to -6.5 eV |

| LUMO Energy | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | 5.5 to 5.0 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Note: These values are estimations based on similar molecules and would be determined computationally.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in experimentally obtained spectra to specific molecular motions (stretching, bending, etc.). This is a powerful tool for structural confirmation.

Computational Protocol for Vibrational Frequencies

The same DFT method (B3LYP) and basis set (6-311++G(d,p)) used for geometry optimization are also suitable for frequency calculations. It is important to note that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies for better agreement with experimental data.

Table 3: Predicted Major Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxyl) | ~3300-2500 (broad) |

| C-H stretch (aromatic) | ~3100-3000 |

| C=O stretch (acetyl) | ~1760 |

| C=O stretch (carboxyl) | ~1700 |

| C-O stretch (ester) | ~1200 |

| C-Br stretch | ~650 |

Note: These are characteristic frequency ranges and would be precisely calculated.

Visualizations

Diagrams are essential for conveying complex information in a clear and concise manner. The following visualizations, generated using the DOT language, illustrate the molecular structure and a typical computational workflow for the analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive computational methodology for the theoretical study of this compound. Although direct computational data for this molecule is sparse in the literature, the protocols detailed here, based on established methods for similar compounds, provide a clear and effective path forward for its investigation. By employing DFT calculations for geometry optimization, electronic property analysis, and vibrational spectroscopy, researchers can gain significant insights into the molecular characteristics of this promising aspirin derivative. The data and visualizations presented serve as a foundational template for such a study, enabling a deeper understanding of how halogenation impacts the properties of acetylsalicylic acid and guiding future experimental and drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Open Journal of Nano » Submission » Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-(Acetyloxy)-5-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel compounds derived from 2-(acetyloxy)-5-bromobenzoic acid, a halogenated derivative of aspirin. The following sections outline two distinct synthetic pathways: amide bond formation and a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be a starting point for the exploration of new chemical entities with potential therapeutic applications. The methodologies are presented with clarity and detail to ensure reproducibility in a research setting.

Protocol 1: Synthesis of a Novel Amide Derivative via Amide Coupling

This protocol details the synthesis of N-benzyl-2-(acetyloxy)-5-bromobenzamide, a novel amide derivative of 5-bromoaspirin. The carboxylic acid moiety is coupled with benzylamine using a standard carbodiimide-mediated coupling reaction.

Experimental Protocol

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography